

A Comparative Guide to Pre-Combustion and Post-Combustion CO₂ Capture Technologies

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Compound of Interest

Compound Name: Carbon dioxide

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Introduction

As the global imperative to mitigate climate change intensifies, Carbon Capture, Utilization, and Storage (CCUS) has emerged as a critical suite of technologies for reducing greenhouse gas emissions from industrial sources. Among the various capture strategies, pre-combustion and post-combustion CO₂ capture represent two of the most developed approaches, particularly for fossil fuel-based power generation and industrial plants.

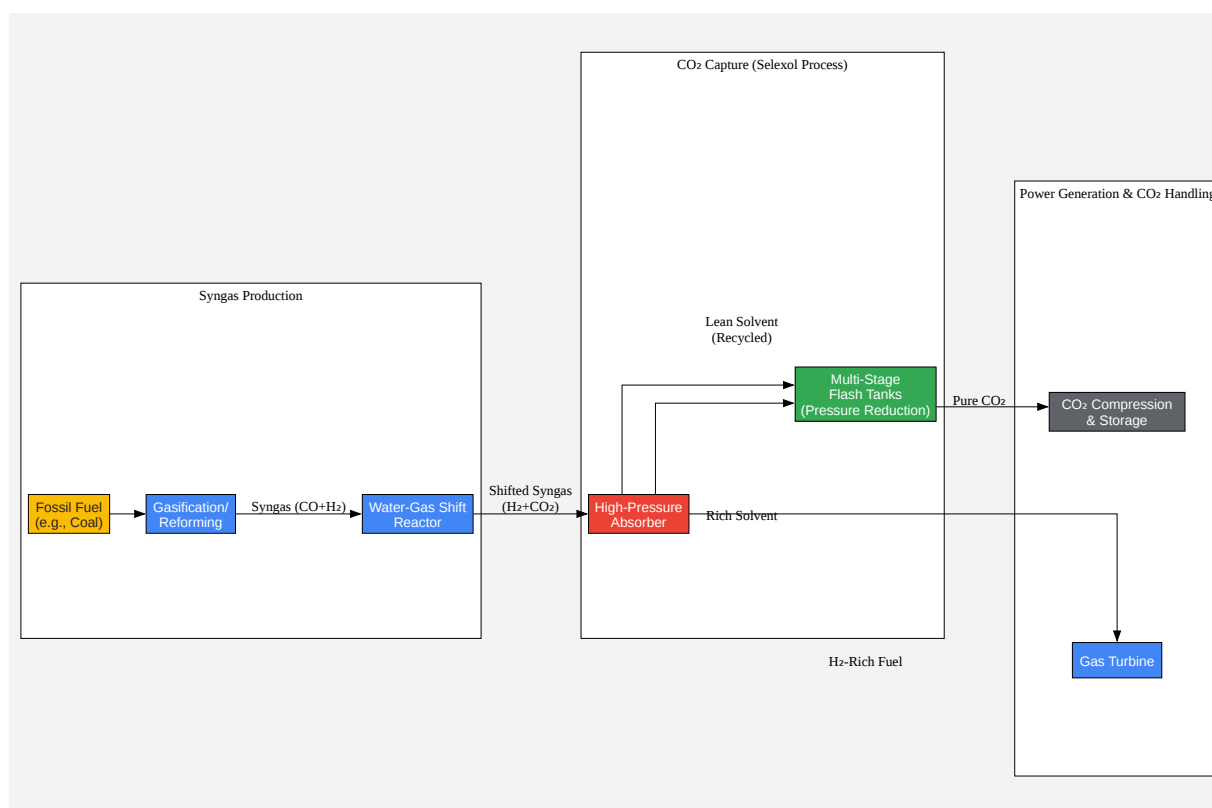
Pre-combustion capture involves removing CO₂ from a fuel source before it is burned. This is typically integrated with gasification or reforming processes, where a primary fuel (like coal or natural gas) is converted into a mixture of hydrogen (H₂) and CO₂, known as synthesis gas or syngas.^{[1][2]} The CO₂ is then separated from this high-pressure gas mixture, leaving a hydrogen-rich fuel that can be combusted with near-zero carbon emissions.^[1]

Post-combustion capture refers to the separation of CO₂ from flue gas streams after the combustion process is complete.^[3] This approach is often considered for retrofitting existing power plants and industrial facilities, as it can be added as an "end-of-pipe" solution without fundamentally altering the core combustion process.^[4]

This guide provides a detailed comparison of these two technologies, focusing on their respective process workflows, performance metrics based on experimental and operational data, and the methodologies employed in their evaluation.

Pre-Combustion CO₂ Capture Workflow

The pre-combustion capture process is fundamentally integrated into the power or chemical production facility. The primary technology for CO₂ separation in this context is physical absorption, with the Selexol™ process being a state-of-the-art, commercially available example.[2] The process leverages a physical solvent (a mixture of dimethyl ethers of polyethylene glycol) to absorb CO₂ at high pressure and low temperature.[5][6]

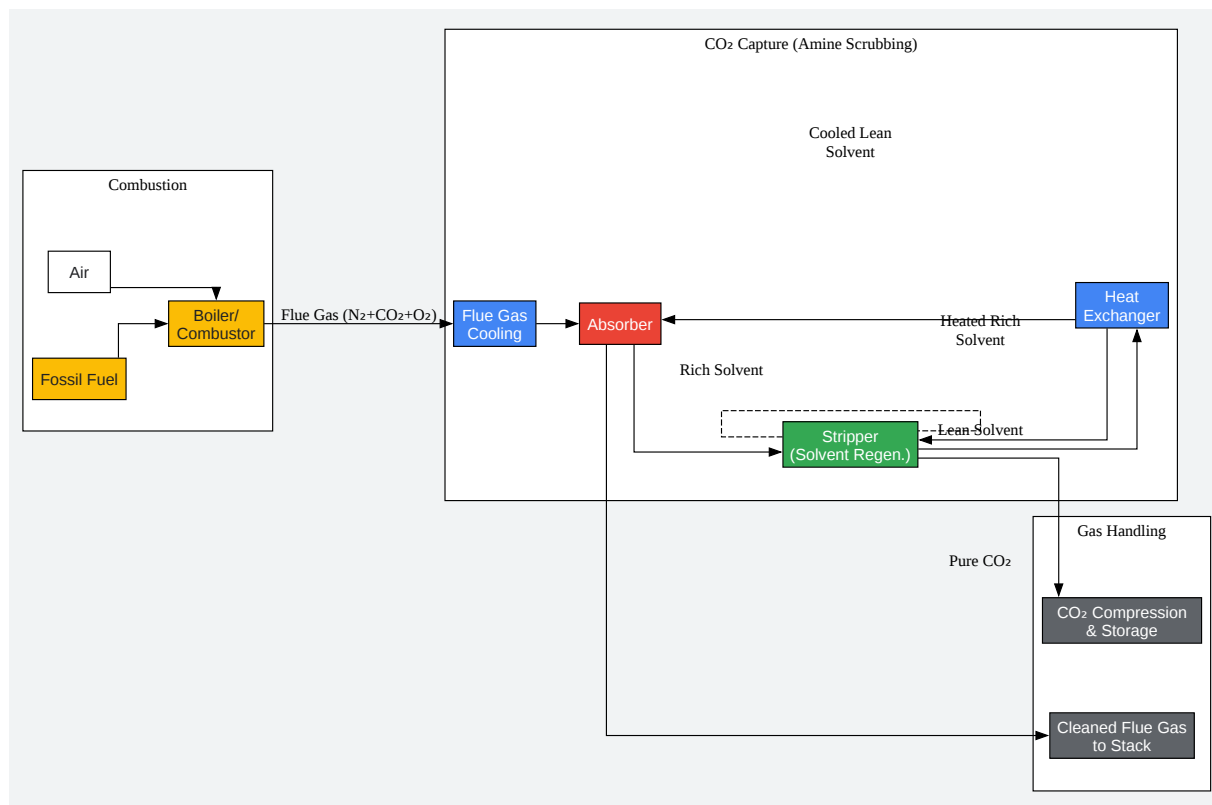


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Figure 1. Process diagram for pre-combustion CO₂ capture.

Post-Combustion CO₂ Capture Workflow

Post-combustion capture is most commonly achieved through chemical absorption using amine-based solvents, with monoethanolamine (MEA) being the benchmark technology.[3] The process involves passing the low-pressure flue gas through an absorber where the amine solvent selectively reacts with and captures the CO₂. The "rich" solvent is then heated in a stripper to release the CO₂ and regenerate the "lean" solvent for reuse.



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Figure 2. Process diagram for post-combustion CO₂ capture.

Performance Data Comparison

The following table summarizes key quantitative performance metrics for pre-combustion (Selexol) and post-combustion (MEA) CO₂ capture technologies based on data from pilot plants, commercial operations, and techno-economic assessments.

Performance Metric	Pre-Combustion (Selexol)	Post-Combustion (MEA)
CO ₂ Capture Efficiency	90% - 95% [7]	90% [8]
CO ₂ Concentration in Feed Gas	15% - 50% (vol) [3]	4% (Gas Plant) - 14% (Coal Plant) [3]
Operating Pressure	High (e.g., >20 bar) [2]	Low (Atmospheric) [3]
Regeneration Energy Penalty	Lower (Pressure Swing)	3.1 - 3.7 GJ/tonne CO ₂ (Thermal) [1] [9]
Cost of CO ₂ Avoided	\$27 - \$31 / tonne CO ₂ (2018 USD) [10]	~\$53 / tonne CO ₂ [8]
Technology Readiness Level	Commercially available [5]	Commercially available, widely demonstrated [3]
Key Advantage	Higher efficiency due to high CO ₂ partial pressure [2]	Retrofittable to existing plants [4]
Key Disadvantage	Requires integration with gasification (high capital cost) [11]	High energy penalty for solvent regeneration [3]

Experimental Protocols

Detailed methodologies are crucial for interpreting performance data. Below are representative experimental protocols for evaluating each capture technology, synthesized from pilot plant operations and process simulations.

Pre-Combustion: Selexol Process Protocol (IGCC Plant Integration)

This protocol describes the evaluation of a dual-stage Selexol process for CO₂ capture from syngas in an Integrated Gasification Combined Cycle (IGCC) power plant. The methodology is based on process simulation studies validated against operational data.[\[4\]](#)[\[7\]](#)

- Syngas Generation and Conditioning:

- A fossil fuel, such as medium-sulfur coal, is fed to a gasifier (e.g., GE Quench gasifier) to produce raw syngas.[\[4\]](#)
- The syngas undergoes a two-stage water-gas shift (WGS) reaction, converting CO and H₂O into CO₂ and H₂, resulting in a gas stream with a high CO₂ partial pressure (15-50%).
[\[3\]](#)[\[4\]](#)
- The shifted syngas is cooled to approximately 10-40°C before entering the capture unit.[\[5\]](#)
[\[6\]](#)
- CO₂ Absorption:
 - The cooled, high-pressure syngas is introduced to the bottom of a packed-bed absorption column.
 - Lean Selexol solvent (dimethyl ethers of polyethylene glycol) is fed to the top of the absorber, flowing counter-current to the syngas.[\[10\]](#)
 - The absorber is operated at high pressure to maximize the physical absorption of CO₂ into the solvent. The H₂-rich, decarbonized fuel gas exits from the top of the column.
- Solvent Regeneration:
 - The CO₂-rich solvent from the absorber bottom is passed through a series of flash tanks, where the pressure is sequentially reduced.[\[10\]](#)
 - This pressure swing releases the absorbed CO₂, producing a high-purity CO₂ stream. The gas released from the first high-pressure flash may be recycled back to the absorber to recover co-absorbed H₂.[\[10\]](#)
 - The regenerated lean solvent is then re-pressurized and recycled back to the absorber.
- Data Analysis and Performance Metrics:
 - Gas composition at the inlet and outlets of the absorber is continuously monitored using gas chromatography to determine CO₂ removal efficiency.
 - Solvent circulation rates, temperatures, and pressures across the system are recorded.

- The primary performance metric is the CO₂ capture rate, with targets typically set at 90% or higher.^[7] The energy consumption is primarily associated with pumping and recompression, which is significantly lower than the thermal duty in chemical absorption.

Post-Combustion: MEA Scrubbing Protocol (Pilot Plant)

This protocol outlines a typical experimental campaign at a post-combustion capture pilot plant using 30 wt% aqueous monoethanolamine (MEA) solution. The methodology is based on operations at facilities designed to treat flue gas slips from power stations.^{[9][12]}

- Flue Gas Pre-treatment:
 - A slipstream of flue gas is extracted from the main duct of a power plant (e.g., lignite-fired).^[1]
 - The gas is passed through a desulphurization unit (e.g., NaOH scrubber) to remove SO_x contaminants, which degrade the amine solvent.^[1]
 - The gas is then cooled to approximately 40°C in a direct contact cooler to optimize absorption conditions.
- CO₂ Absorption:
 - The pre-treated flue gas (typically 30-110 kg/h flow rate) is fed into the bottom of a packed absorber column (e.g., 0.125 m diameter with 4.2 m packing height).^[12]
 - Cooled, lean MEA solvent (30 wt%) is introduced at the top of the absorber at a controlled flow rate (e.g., 50-350 kg/h).^[12]
 - The CO₂ in the flue gas chemically reacts with the MEA. The CO₂-depleted flue gas exits the top of the column and is vented after analysis.
- Solvent Regeneration (Stripping):
 - The CO₂-rich solvent from the absorber is preheated in a lean/rich heat exchanger against the hot, regenerated solvent.
 - The heated rich solvent enters the top of a packed stripper column.

- A reboiler at the bottom of the stripper provides steam, heating the solvent to its boiling point (typically 100-120°C). This thermal energy reverses the absorption reaction, releasing high-purity CO₂.
- The regenerated hot lean solvent is cooled in the heat exchanger and a final cooler before being pumped back to the absorber.
- Data Analysis and Performance Metrics:
 - Online gas analyzers measure CO₂ concentration at the absorber inlet and outlet to calculate the CO₂ removal efficiency.
 - Liquid samples of lean and rich solvent are taken to determine the CO₂ loading (mol CO₂/mol MEA).
 - The heat duty of the reboiler is measured to calculate the specific regeneration energy (GJ/tonne CO₂ captured).[9]
 - Solvent degradation is monitored by analyzing for heat-stable salts and degradation products.[9] The system is operated to achieve a target capture rate (e.g., 90%) while minimizing the regeneration energy.[12]

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